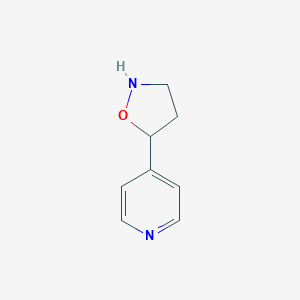
5-(Pyridin-4-yl)isoxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-4-yl)isoxazolidine, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Antiviral Activity
Recent studies have highlighted the potential of isoxazolidine derivatives, including 5-(Pyridin-4-yl)isoxazolidine, as antiviral agents. For instance, derivatives synthesized from isoxazolidine frameworks have shown activity against a variety of DNA and RNA viruses. In vitro evaluations demonstrated promising antiviral effects, suggesting that modifications to the isoxazolidine structure could enhance efficacy against specific viral targets .
1.2 Anticancer Properties
Isoxazolidines have been explored for their anticancer properties. A notable study designed isoxazolidine-isatin hybrids that exhibited dual inhibition of α-amylase and α-glucosidase, which are relevant in diabetes management but also play roles in cancer metabolism . The compound's ability to inhibit these enzymes suggests a potential pathway for developing anticancer therapies targeting metabolic pathways in tumors.
1.3 Anti-inflammatory Effects
Isoxazolidine derivatives have also been investigated for their anti-inflammatory activities. Compounds derived from this scaffold have been reported to inhibit key inflammatory pathways, including leukotriene biosynthesis, which is crucial in various inflammatory diseases . The synthesis of these compounds often involves modifications that enhance their inhibitory potency against inflammatory mediators.
Agricultural Applications
2.1 Pest Control
The application of isoxazolidines in agriculture is particularly noteworthy. Research indicates that certain isoxazole-containing compounds can act as potential agents for controlling agricultural pests such as Spodoptera frugiperda (fall armyworm). These compounds may disrupt pest populations through novel modes of action, presenting an eco-friendly alternative to traditional pesticides .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound and its derivatives often involves multi-step reactions that allow for the incorporation of various substituents to optimize biological activity. The structure-activity relationship studies provide insights into how different functional groups influence the pharmacological properties of these compounds.
| Compound | Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| This compound | Antiviral | 16 | Effective against HCV without cytotoxicity |
| Isoxazolidine-isatin hybrid | α-Amylase Inhibitor | 30.39 | Dual action against diabetes-related pathways |
| Isoxazole derivative | Anti-inflammatory | 0.24 | Potent leukotriene biosynthesis inhibitor |
Case Studies
Case Study 1: Antiviral Efficacy
A study evaluated a series of isoxazolidine derivatives for antiviral activity against hepatitis C virus (HCV). The results indicated that modifications at the C5 position significantly enhanced activity, with some compounds achieving IC50 values as low as 16 μM without exhibiting cytotoxic effects at higher concentrations .
Case Study 2: Anticancer Activity
Another research effort focused on synthesizing isoxazolidine-isatin hybrids aimed at inhibiting α-amylase and α-glucosidase. The most potent derivative demonstrated impressive inhibitory activity with IC50 values of 30.39 μM and 65.1 μM, respectively, indicating its potential utility in managing diabetes while also providing anticancer benefits through metabolic modulation .
Propiedades
Número CAS |
132287-05-9 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
5-pyridin-4-yl-1,2-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-2,4-5,8,10H,3,6H2 |
Clave InChI |
FGHMPXHKKGUXHJ-UHFFFAOYSA-N |
SMILES |
C1CNOC1C2=CC=NC=C2 |
SMILES canónico |
C1CNOC1C2=CC=NC=C2 |
Sinónimos |
Pyridine, 4-(5-isoxazolidinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















